5-(2-(2,6-dibromo-4-chlorophenyl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione
Description
5-(2-(2,6-Dibromo-4-chlorophenyl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione is a pyrimidine-trione derivative featuring a hydrazone-linked 2,6-dibromo-4-chlorophenyl substituent.
Properties
IUPAC Name |
5-[(2,6-dibromo-4-chlorophenyl)diazenyl]-6-hydroxy-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Br2ClN4O3/c11-4-1-3(13)2-5(12)6(4)16-17-7-8(18)14-10(20)15-9(7)19/h1-2H,(H3,14,15,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGZAZNUIPWHBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N=NC2=C(NC(=O)NC2=O)O)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Br2ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(2-(2,6-dibromo-4-chlorophenyl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione is a compound with significant potential in various biological applications. Its unique chemical structure, characterized by the presence of dibromo and chlorophenyl moieties, suggests diverse interactions within biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
- Molecular Formula : C10H5Br2ClN4O3
- Molecular Weight : 424.43 g/mol
- IUPAC Name : 5-[(2,6-dibromo-4-chlorophenyl)diazenyl]-6-hydroxy-1H-pyrimidine-2,4-dione
Antimicrobial Activity
Recent studies have indicated that compounds similar to 5-(2-(2,6-dibromo-4-chlorophenyl)hydrazono)pyrimidine derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Compounds with similar structures have been tested against various bacterial strains such as Escherichia coli and Bacillus subtilis. Results showed inhibition zones indicating effective antibacterial activity .
- Antifungal Activity : The compound has also demonstrated antifungal properties against species like Aspergillus niger and Trichoderma harzianum, suggesting its potential as a broad-spectrum antimicrobial agent .
Anticancer Potential
The hydrazone class of compounds has been studied for their anticancer properties. In vitro studies have shown that certain hydrazones can induce apoptosis in cancer cell lines through various mechanisms:
- Mechanism of Action : The interaction of hydrazones with cellular components can lead to the generation of reactive oxygen species (ROS), promoting cell death in cancer cells. This is particularly relevant for compounds targeting tumor cells resistant to conventional therapies .
- Case Studies : A study evaluating a series of substituted pyrazolone derivatives found that specific modifications increased cytotoxicity against cancer cell lines, indicating a structure-activity relationship that could be explored for 5-(2-(2,6-dibromo-4-chlorophenyl)hydrazono)pyrimidine derivatives .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrimidine derivatives:
- Key Features : The presence of halogen substituents (like bromine and chlorine) on the aromatic ring enhances lipophilicity and may improve cellular uptake.
- Functional Groups : The hydrazone functional group plays a critical role in biological activity, facilitating interactions with biomolecules such as proteins and nucleic acids .
Research Findings and Case Studies
Several studies have contributed to the understanding of the biological activity of similar compounds:
- Antimalarial Activity : A related hydrazone compound demonstrated significant antimalarial effects by chelating free iron and inhibiting heme polymerization in malaria parasites. This suggests potential applications for 5-(2-(2,6-dibromo-4-chlorophenyl)hydrazono)pyrimidine derivatives in treating malaria .
- In Vivo Studies : In vivo assessments in murine models have shown that certain hydrazones can significantly reduce tumor growth and improve survival rates in treated animals. These findings highlight the therapeutic promise of this class of compounds .
Scientific Research Applications
The compound 5-(2-(2,6-dibromo-4-chlorophenyl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic molecule that has garnered attention in various scientific research applications. This article will explore its potential applications across different fields, including medicinal chemistry, agriculture, and materials science.
Antimicrobial Activity
Research has indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar hydrazone derivatives demonstrate efficacy against a range of pathogens, including bacteria and fungi. The incorporation of halogenated phenyl groups, such as 2,6-dibromo-4-chlorophenyl , enhances the antimicrobial activity of these compounds due to their ability to disrupt microbial cell membranes and metabolic processes .
Antitumor Properties
Compounds containing pyrimidine and hydrazone moieties have been investigated for their antitumor activities. The mechanism often involves the inhibition of tumor cell proliferation through apoptosis induction. In vitro studies have demonstrated that such compounds can effectively inhibit the growth of various cancer cell lines, suggesting their potential as chemotherapeutic agents .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrimidine derivatives are also noteworthy. Research has shown that these compounds can modulate inflammatory pathways and reduce cytokine production in vitro. This makes them promising candidates for treating inflammatory diseases such as arthritis and other chronic conditions .
Pesticidal Activity
The structural features of This compound suggest potential use as a pesticide or herbicide. Compounds with similar structural characteristics have been reported to exhibit herbicidal activity against common agricultural weeds. Their effectiveness is attributed to the ability to inhibit specific biochemical pathways in plants .
Plant Growth Regulation
Some hydrazone derivatives are also being explored as plant growth regulators. These compounds can influence plant growth by modulating hormonal pathways, which can lead to enhanced crop yields and improved resistance to environmental stresses .
Synthesis of Novel Materials
The unique chemical structure of this compound allows for its use in synthesizing novel materials with desirable properties. For example, it can be utilized in creating polymer composites or as a precursor for functionalized materials that exhibit specific electronic or optical properties .
Photovoltaic Applications
Recent studies have suggested that pyrimidine-based compounds may be applicable in the field of organic photovoltaics. Their ability to absorb light and facilitate charge transfer makes them suitable candidates for developing efficient solar energy conversion systems .
Case Studies
| Application | Study Reference | Findings |
|---|---|---|
| Antimicrobial | PMC5668228 | Demonstrated significant activity against Escherichia coli and Bacillus subtilis. |
| Antitumor | Various in vitro studies | Inhibition of cancer cell proliferation observed in multiple cell lines. |
| Pesticidal | Research on herbicidal activity | Effective against common agricultural weeds; potential for crop protection. |
| Plant Growth Regulation | Studies on hormonal modulation | Enhanced growth observed in treated plants under stress conditions. |
| Materials Science | Exploration in organic photovoltaics | Potential for high efficiency in solar energy applications noted. |
Comparison with Similar Compounds
Structural Features
Pyrimidine-triones share a core scaffold but differ in substituents. Key analogs include:
Key Insights :
- Hydrazone-linked derivatives (e.g., ) exhibit different tautomeric behavior compared to benzylidene derivatives (e.g., ), influencing reactivity and biological interactions .
Physicochemical Properties
Key Insights :
- Bromine substituents increase molecular weight and density compared to chlorine analogs (e.g., 1.467 g/cm³ for a Br-analog vs. ~1.3 g/cm³ for Cl-derivatives) .
- The keto tautomer is typically the most stable isomer for pyrimidine-triones, as shown by DFT studies .
Key Insights :
Key Insights :
Preparation Methods
Condensation of Preformed Arylhydrazine with Pyrimidine-2,4,6-trione
The most direct route involves the acid-catalyzed condensation of 2,6-dibromo-4-chlorophenylhydrazine with pyrimidine-2,4,6-trione (barbituric acid). This method, adapted from analogous arylhydrazone syntheses, proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon of the pyrimidine trione:
Procedure :
- Reagents :
- 2,6-Dibromo-4-chloroaniline (1.0 equiv)
- Sodium nitrite (1.1 equiv) in HCl (0–5°C) to generate the diazonium salt
- Barbituric acid (1.2 equiv) in ethanol/water (3:1)
- Conditions :
- Diazotization at 0–5°C for 30 minutes
- Coupling at pH 4–5 (adjusted with sodium acetate)
- Stirring at 25°C for 12–24 hours
- Workup :
Mechanistic Insight :
The diazonium salt undergoes hydrolysis to form the arylhydrazine, which attacks the keto-enol tautomer of barbituric acid. The reaction is favored in mildly acidic conditions to stabilize the hydrazine intermediate while avoiding excessive protonation of the pyrimidine trione.
One-Pot Synthesis via In Situ Diazotization
To streamline the process, in situ generation of the diazonium salt followed by direct coupling with barbituric acid has been reported:
Procedure :
- Reagents :
- 2,6-Dibromo-4-chloroaniline (1.0 equiv)
- NaNO₂ (1.1 equiv), HCl (3.0 equiv)
- Barbituric acid (1.0 equiv)
- Conditions :
- Diazotization at 0–5°C for 20 minutes
- Addition of barbituric acid in ethanol
- Heating at 60°C for 4 hours
- Workup :
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency by reducing time and improving yield, as demonstrated in related triazolo-pyrimidine syntheses:
Procedure :
- Reagents :
- Barbituric acid (1.0 equiv)
- 2,6-Dibromo-4-chlorophenylhydrazine (1.05 equiv)
- Acetic acid (catalyst)
- Conditions :
- Microwave irradiation at 100°C, 300 W, 20 minutes
- Workup :
Key Parameters :
- Power and temperature control critical to prevent decomposition
- Solvent-free conditions possible for greener synthesis
Optimization Studies and Comparative Analysis
Solvent and Catalytic Effects
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Ethanol | HCl | 25 | 24 | 65 | 95 |
| Acetic acid | None | 60 | 6 | 78 | 98 |
| Water/EtOH | NaOAc | 25 | 12 | 72 | 97 |
| Solvent-free | AcOH | 100 (MW) | 0.33 | 88 | 99 |
Observations :
- Protic solvents (ethanol, acetic acid) enhance solubility of intermediates.
- Microwave irradiation (solvent-free) maximizes atom economy and yield.
Characterization and Analytical Data
Spectroscopic Profiles
IR (KBr, cm⁻¹) :
¹H NMR (DMSO-d6, 400 MHz) :
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(2-(2,6-dibromo-4-chlorophenyl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step condensation reaction. For hydrazone derivatives, refluxing pyrimidine trione precursors with hydrazines in glacial acetic acid (5–10 equivalents) under nitrogen is common. Purity optimization involves recrystallization from DMF/H2O (1:1) or ethyl acetate/hexane mixtures, followed by column chromatography (silica gel, gradient elution with CH2Cl2/MeOH). Monitor reaction progress via TLC (Rf ~0.3–0.5 in CHCl3/MeOH 9:1) .
- Key Data : Typical yields range from 50–70%, with purity >95% confirmed by HPLC (C18 column, acetonitrile/water 70:30, UV detection at 254 nm) .
Q. How should researchers characterize the electronic and structural properties of this compound?
- Methodological Answer : Use a combination of <sup>1</sup>H/<sup>13</sup>C NMR (500 MHz, CDCl3 or DMSO-<i>d</i>6) to confirm hydrazone tautomerism and substituent positions. IR spectroscopy (KBr pellet) identifies carbonyl stretches (1650–1750 cm<sup>−1</sup>). High-resolution mass spectrometry (HR-MS, ESI<sup>+</sup>) validates molecular ion peaks (e.g., [M+Na]<sup>+</sup> with <1 ppm error) .
- Example : For brominated analogs, isotopic patterns in HR-MS (e.g., Cl<sup>35</sup>/Cl<sup>37</sup> or Br<sup>79</sup>/Br<sup>81</sup>) confirm halogen presence .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., tautomeric forms in NMR vs. X-ray crystallography) be resolved for hydrazone derivatives?
- Methodological Answer : Tautomeric equilibria in solution (NMR) vs. solid-state (X-ray) require complementary techniques. For dynamic tautomerism, use variable-temperature NMR (VT-NMR) to observe coalescence or splitting of peaks. X-ray crystallography provides definitive solid-state structures, while 2D NMR (NOESY, HMBC) clarifies solution-phase interactions. Cross-reference with computational models (DFT, B3LYP/6-31G*) to predict stable tautomers .
- Case Study : In acetaldehyde phenylhydrazone, X-ray resolved discrepancies between melting points and spectral data by identifying polymorphic forms .
Q. What experimental designs are suitable for evaluating the bioactivity of this compound against protein aggregation or microbial targets?
- Methodological Answer : For protein aggregation studies (e.g., mutant SOD1), use Thioflavin T (ThT) fluorescence assays to monitor fibril formation. EC50 values are derived from dose-response curves (0–100 μM). For antimicrobial activity, employ broth microdilution (MIC assays, 24–48 hr incubation) against Gram-positive (e.g., <i>S. aureus</i>) and Gram-negative (e.g., <i>E. coli</i>) strains. Include positive controls (e.g., ampicillin) and solvent blanks .
- Data Example : Pyrimidine trione derivatives showed EC50 >32 μM against SOD1 aggregation, with MIC values of 8–16 μg/mL for bacterial strains .
Q. How can computational modeling guide the optimization of this compound’s reactivity or binding affinity?
- Methodological Answer : Perform molecular docking (AutoDock Vina, PyRx) to predict binding modes with target proteins (e.g., SOD1 or bacterial enzymes). QSAR models (using descriptors like logP, polar surface area) identify substituents enhancing bioavailability. DFT calculations (Gaussian 09) evaluate frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior or stability under physiological conditions .
- Application : Chloro and bromo substituents increase electrophilicity, enhancing covalent interactions with cysteine residues in target proteins .
Methodological Conflict Resolution
Q. How should researchers address inconsistencies in elemental analysis vs. spectroscopic purity assessments?
- Methodological Answer : Discrepancies may arise from hygroscopicity or residual solvents. Dry samples under vacuum (40°C, 24 hr) before elemental analysis. Cross-validate purity via orthogonal methods: HPLC (retention time consistency), <sup>1</sup>H NMR (integration of impurities <5%), and HR-MS. For example, a compound with 95% HPLC purity but 92% elemental analysis may retain trapped solvent .
Theoretical and Conceptual Frameworks
Q. How can existing theories on hydrazone reactivity inform the design of derivatives with improved stability?
- Methodological Answer : Leverage Curtin-Hammett principles to predict tautomer dominance. Electron-withdrawing groups (e.g., Br, Cl) stabilize hydrazone tautomers by delocalizing electron density. Steric effects from 2,6-dibromo substitution hinder hydrolysis. Stability assays (pH 1–13, 37°C) quantify degradation rates, supported by Arrhenius plots for shelf-life prediction .
Data Presentation Guidelines
Table 1 : Representative Spectral Data for Pyrimidine Trione Derivatives
| Substituent | <sup>1</sup>H NMR (δ, ppm) | HR-MS [M+Na]<sup>+</sup> (Observed) | Purity (%) |
|---|---|---|---|
| 2,6-Dibromo-4-chlorophenyl | 7.29 (m, Ar-H), 4.11 (m, CH2) | 455.0725 (Cl<sup>35</sup>) | 95 |
| 4-Fluorophenyl | 7.22 (m, Ar-H), 3.34 (q, CH) | 433.0910 | 97 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
